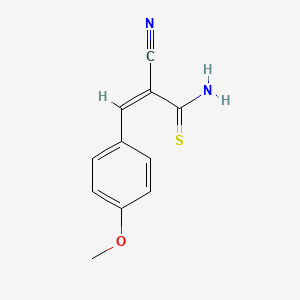

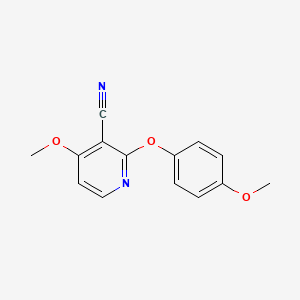

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide" is a derivative of cyanoacrylate with a methoxyphenyl group attached to it. This type of compound is known for its potential applications in various fields, including medicinal chemistry and material science due to its unique structural features and reactivity.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of "(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide", they do provide insight into similar compounds. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves the reaction of the lithium salt of ethyl cyanoacetate with a substituted benzohydroximoyl fluoride . This suggests that the synthesis of the compound might also involve a similar strategy, where a cyanoacetate derivative could be reacted with an appropriate thioamide or related sulfur-containing reagent to introduce the thioamide functionality.

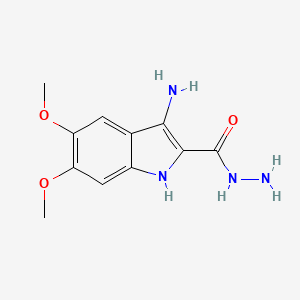

Molecular Structure Analysis

The molecular structure of related compounds shows that they can crystallize in specific space groups and have defined lattice constants, as seen in the case of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . The bond distances and configurations, such as the cis arrangement of the cyano group to the phenyl group, are crucial for the stability and reactivity of these molecules. The compound of interest would likely exhibit similar structural characteristics, with the potential for specific non-covalent interactions such as hydrogen bonding or Nπ and Oπ interactions, which can influence its crystal packing and stability .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of the cyano group and the substituents attached to the alkene moiety. The cyano group can act as an electron-withdrawing group, affecting the electron density of the molecule and its susceptibility to nucleophilic attacks. The presence of a methoxyphenyl group could also influence the reactivity, potentially through stabilization of transition states or intermediates via non-covalent interactions. The related compounds show interactions like Nπ and Oπ, which are not typical hydrogen bonding interactions but still play a role in the molecular assembly and could affect the reactivity in solid-state or crystalline forms .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are often determined by the molecular structure and the nature of non-covalent interactions. The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For example, the presence of a cyano group and an enamine tautomer in the related compound suggests that it could have interesting nucleophilic and electrophilic properties, as well as tautomerism, which could be relevant in chemical synthesis and catalysis . The methoxy group in the compound of interest could further modulate these properties by providing additional steric and electronic effects.

Wissenschaftliche Forschungsanwendungen

N⋯π and O⋯π Interactions

- Study 1 : Zhang, Wu, & Zhang (2011) investigated ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy analogue. They found unique N⋯π and O⋯π interactions in these compounds, demonstrating their potential in crystal engineering and molecular interaction studies (Zhang, Wu, & Zhang, 2011).

Optical Properties and Stacking Modes

- Study 2 : Song et al. (2015) synthesized derivatives of 3-aryl-2-cyano acrylamide, including a methoxyphenyl variant. They observed distinct optical properties due to varying stacking modes, which could be relevant for material science and photonic applications (Song et al., 2015).

Corrosion Inhibition

- Study 3 : Abu-Rayyan et al. (2022) examined acrylamide derivatives, including a 4-methoxyphenyl variant, as corrosion inhibitors for copper. Their findings highlight the potential industrial applications of these compounds in protecting metals (Abu-Rayyan et al., 2022).

Structural Analysis and Characterization

- Study 4 : Johnson et al. (2006) focused on the structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. This study is significant for understanding the molecular configuration and properties of similar compounds (Johnson et al., 2006).

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-14-10-4-2-8(3-5-10)6-9(7-12)11(13)15/h2-6H,1H3,(H2,13,15)/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDYZWFBGUGNTC-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)